Physical Property Differentiation: Vapor Pressure and Volatility of 1,1-Dimethylsiletane vs. Tetramethyl-1,3-disilacyclobutane for Vapor-Phase Delivery
1,1-Dimethylsiletane exhibits a vapor pressure of 89.7±0.1 mmHg at 25 °C and a boiling point of 81.8±8.0 °C at 760 mmHg . In contrast, 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TM-DSCB), a structurally related two-silicon analog, has a boiling point of 124 °C [1]. The 42 °C lower boiling point of 1,1-dimethylsiletane translates to significantly higher volatility at standard CVD bubbler temperatures, enabling vapor-phase delivery at lower source temperatures or higher mass transport rates at equivalent temperature settings.
| Evidence Dimension | Volatility (boiling point as proxy) |
|---|---|
| Target Compound Data | 81.8±8.0 °C at 760 mmHg |
| Comparator Or Baseline | 1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TM-DSCB): 124 °C |
| Quantified Difference | Δ ≈ -42 °C (lower boiling point) |
| Conditions | Atmospheric pressure (760 mmHg) |
Why This Matters
Higher volatility enables lower bubbler temperature operation, reduces thermal decomposition risk during precursor delivery, and expands compatibility with temperature-sensitive CVD reactor configurations.
- [1] MOCVD Precursor Encyclopedia. 1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TM-DSCB, C₆H₁₆Si₂), boiling point: 124 °C. View Source
